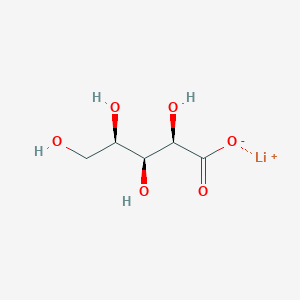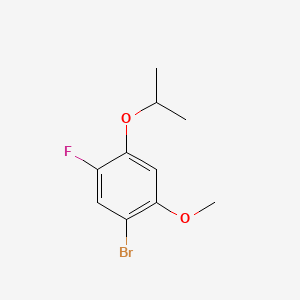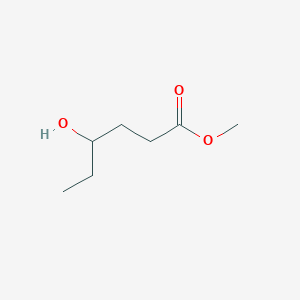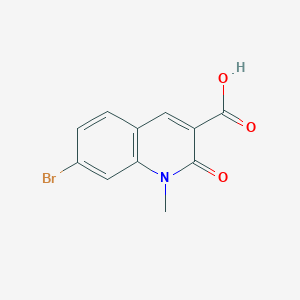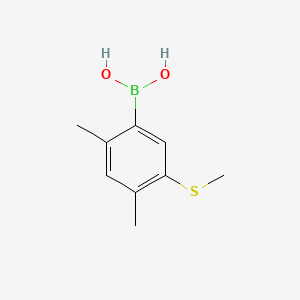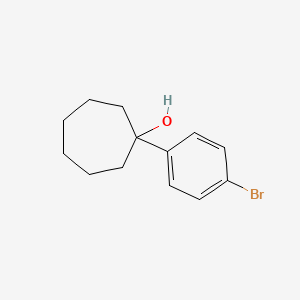![molecular formula C15H9NO B14756676 Benzofuro[3,2-g]quinoline CAS No. 243-43-6](/img/structure/B14756676.png)
Benzofuro[3,2-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuro[3,2-g]quinoline is a heterocyclic compound that features a fused ring system combining benzofuran and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzofuro[3,2-g]quinoline can be synthesized through various methods. One common approach involves the sequential chlorination and demethylation of 3-(2-methoxyphenyl)quinolin-4(1H)-ones, followed by intramolecular cyclization. This method is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired this compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuro[3,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
Benzofuro[3,2-g]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of fluorescent dyes and materials for dye-sensitized solar cells.
Mécanisme D'action
The mechanism by which benzofuro[3,2-g]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileukemia activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system, known for its antileukemia activity.
Quinoline: A simpler heterocyclic compound that serves as a core structure for many biologically active molecules.
Benzofuran: A related compound that is often used as a building block in organic synthesis and has various biological activities.
Uniqueness
Benzofuro[3,2-g]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
243-43-6 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[1]benzofuro[3,2-g]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-11(5-1)12-8-10-4-3-7-16-13(10)9-15(12)17-14/h1-9H |
Clé InChI |
UWHIDCJSANILAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C4C(=C3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


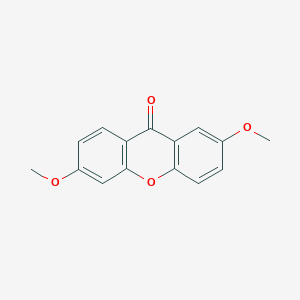
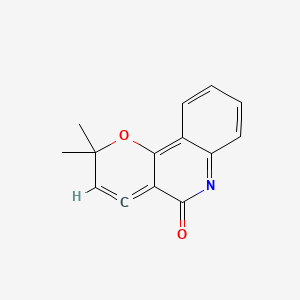

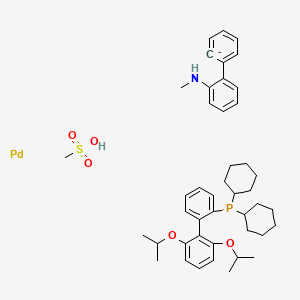
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)

